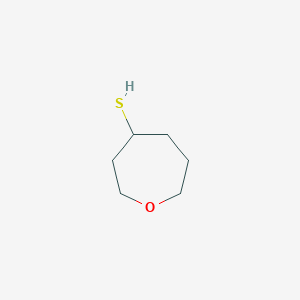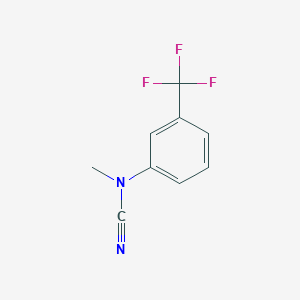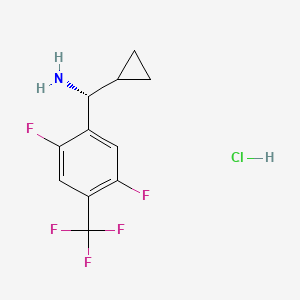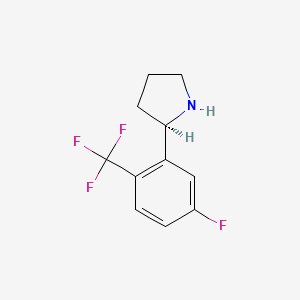
(R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorinated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-(trifluoromethyl)benzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its chiral nature also makes it useful in studying enantioselective processes.
Medicine
In medicinal chemistry, ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorinated phenyl group.
Wirkmechanismus
The mechanism of action of ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorinated phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities.
2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine: The racemic mixture of the compound.
2-(5-fluoro-2-(trifluoromethyl)phenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of multiple fluorine atoms. These features can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11F4N |
|---|---|
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
(2R)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-7-3-4-9(11(13,14)15)8(6-7)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |
InChI-Schlüssel |
PDTWTZXPJZETSH-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)C(F)(F)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



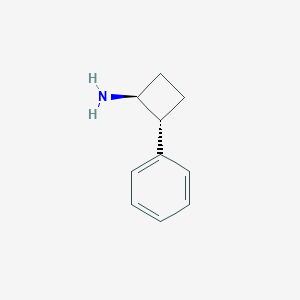

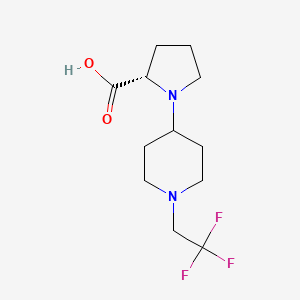
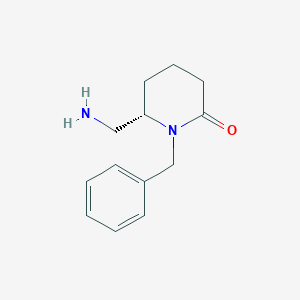
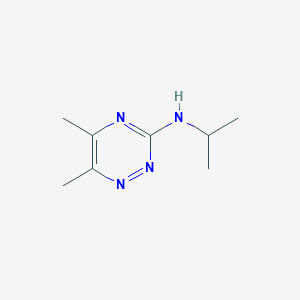
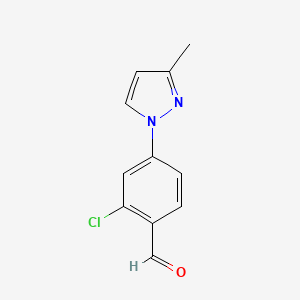
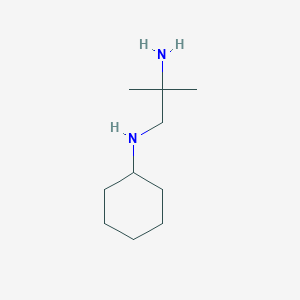
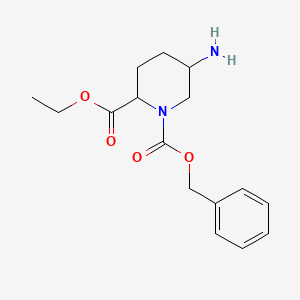
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
